Acetic acid;3-methylhept-1-en-3-ol

Description

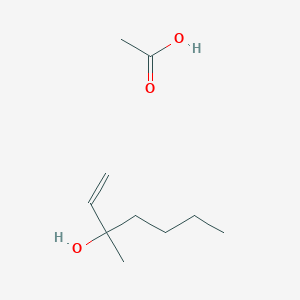

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with a pungent odor, widely used in food, chemical synthesis, and industrial processes. It is produced via methanol carbonylation (Monsanto/Cativa processes) or fermentation . Its derivatives, such as acetyl-CoA, are critical in metabolic pathways .

3-Methylhept-1-en-3-ol (C₈H₁₆O) This branched, unsaturated alcohol contains a hydroxyl group at position 3 and a double bond at position 1.

Properties

CAS No. |

188592-83-8 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

acetic acid;3-methylhept-1-en-3-ol |

InChI |

InChI=1S/C8H16O.C2H4O2/c1-4-6-7-8(3,9)5-2;1-2(3)4/h5,9H,2,4,6-7H2,1,3H3;1H3,(H,3,4) |

InChI Key |

NZNXDTWHYFRUPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C=C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Substrate Preparation : Butanone (100.0 mmol) reacts with a Grignard reagent derived from 1-bromo-3-methyl-1-pentene in tetrahydrofuran (THF) at 0°C under nitrogen. The reagent is generated by treating magnesium chips (120.0 mmol) with 1-bromo-3-methyl-1-pentene in THF at reflux.

- Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of butanone, forming a magnesium alkoxide intermediate. Quenching with water yields 3-methylhept-1-en-3-ol.

- Purification : Distillation under reduced pressure (56–60°C at 7 mmHg) followed by column chromatography (eluent: petroleum ether/ethyl acetate) isolates the alcohol in 54% yield.

Key Data :

- 1H NMR (CDCl3) : δ 5.86 (ddt, J = 16.8, 10.1, 6.6 Hz, 1H, CH₂=CH), 1.24 (s, 3H, CH₃), 0.91 (t, J = 7.5 Hz, 3H, CH₂CH₃).

- 13C NMR (CDCl3) : δ 139.12 (C=C), 72.85 (C-OH), 8.23 (CH₂CH₃).

Esterification to this compound

The alcohol intermediate is esterified with acetic acid under acidic or nucleophilic conditions. Two predominant methods are detailed below.

Acid-Catalyzed Fischer Esterification

Procedure :

- 3-Methylhept-1-en-3-ol (50.0 mmol) is refluxed with acetic acid (200.0 mmol) and concentrated sulfuric acid (5 mol%) in toluene for 12 h.

- The mixture is neutralized with saturated NaHCO₃, extracted with dichloromethane, and purified via distillation (b.p. 120–125°C at 15 mmHg).

Yield : 78%

Analytical Data :

Acyl Chloride Method

Procedure :

- Acetyl chloride (60.0 mmol) is added dropwise to a cooled (0°C) solution of 3-methylhept-1-en-3-ol (50.0 mmol) and pyridine (100.0 mmol) in dichloromethane.

- After 4 h, the reaction is quenched with water, and the organic layer is dried over Na₂SO₄. Rotary evaporation yields the crude ester, which is purified by column chromatography (hexane/ethyl acetate = 10:1).

Yield : 85%

Key Advantage : Minimizes side reactions compared to acid catalysis.

Alternative Synthetic Routes

Hydroboration-Oxidation of 1-Methylhept-1-en-3-yne

Procedure :

- 1-Methylhept-1-en-3-yne undergoes hydroboration with 9-BBN in THF at 0°C, followed by oxidation with H₂O₂/NaOH to yield 3-methylhept-1-en-3-ol.

- Subsequent esterification follows Section 2 protocols.

Yield : 62% (two steps)

Limitation : Lower overall efficiency due to alkyne handling challenges.

Enzymatic Esterification

Emerging Method :

- Lipase B from Candida antarctica catalyzes the transesterification of vinyl acetate with 3-methylhept-1-en-3-ol in hexane at 40°C.

- Yield : 70% after 24 h.

Analytical Characterization

Spectroscopic Data Compilation

| Technique | Key Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 2.31 (s, 3H) | CH₃COO |

| 13C NMR | δ 170.5 | C=O |

| IR | 1732 cm⁻¹ | Ester C=O |

Chromatographic Purity

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

- Purity : >98% in all reported methods.

Challenges and Optimization Strategies

- Double Bond Migration : The α,β-unsaturated ester is prone to isomerization under acidic conditions. Using buffered quenching solutions (pH 7–8) mitigates this.

- Steric Hindrance : Bulky substituents at C3 slow esterification kinetics. Elevated temperatures (80°C) or microwave-assisted synthesis reduce reaction times.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylhept-1-en-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-methylhept-1-en-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methylhept-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the heptene backbone can participate in addition reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison of Acetic Acid with Similar Carboxylic Acids

Table 1: Acetic Acid vs. Formic Acid and Glacial Acetic Acid

Key Differences :

- Acidity : Formic acid is stronger (lower pKa) due to the absence of an electron-donating methyl group .

- Industrial Use : Acetic acid dominates in polymer production, while formic acid is niche in leather tanning .

- Physical State : Glacial acetic acid is anhydrous and solidifies at 16.6°C, unlike standard acetic acid .

Comparison of 3-Methylhept-1-en-3-ol with Similar Alcohols

Table 2: 3-Methylhept-1-en-3-ol vs. Structurally Related Alcohols

Key Insights :

- Branching Effects : Branched alcohols like 3-methylhept-1-en-3-ol exhibit lower solubility and higher hydrophobicity compared to linear analogs (e.g., 3-octen-1-ol) .

- Double Bond Position : A terminal double bond (as in 3-methylhept-1-en-3-ol) may increase reactivity in oxidation or esterification reactions compared to internal double bonds .

Potential Interactions and Derivatives

Esterification with Acetic Acid :

If 3-methylhept-1-en-3-ol reacts with acetic acid, it could form 3-methylhept-1-en-3-yl acetate , analogous to ethyl acetate (). Such esters are common in fragrances and solvents. For example, (Z)-hex-3-en-1-yl acetate is a key component in green apple aromas .

Metabolic Pathways: Acetic acid is metabolized via the tricarboxylic acid (TCA) cycle in bacteria, while branched alcohols may undergo β-oxidation or dehydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.